
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound and its analogs have been synthesized and characterized in various studies, exploring their chemical properties and potential applications in different fields. For instance, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been studied, emphasizing the importance of these compounds in medicinal chemistry (Maftei et al., 2013).
Antimicrobial and Antitumor Activity
- Some studies have focused on the antimicrobial and antitumor activities of these compounds. For example, synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents have been conducted, highlighting their potential use in cancer therapy (Poorirani et al., 2018). Additionally, quinazoline-2,4(1H,3H)-diones have been shown to inhibit the growth of multiple human tumor cell lines, further demonstrating their potential in oncology (Zhou et al., 2013).
Chemical Synthesis and Reactions
- Several studies have delved into the chemical synthesis and reactions of these compounds. For instance, the reaction of 1-substituted 3-(2-hydroxyethylamino)quinoline-2,4(1H,3H)-diones with isothiocyanic acid has been explored, revealing diverse chemical pathways and potential for synthesizing new derivatives (Klásek et al., 2020).
Molecular Rearrangement and Derivatives
- Research has also been conducted on the molecular rearrangement of these compounds and the synthesis of derivatives. Studies like the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones have provided insights into new pathways for creating unique indole and imidazolinone derivatives (Klásek et al., 2007).
Synthesis of Heterocyclic Compounds
- Furthermore, the role of these compounds in the synthesis of various heterocyclic compounds has been a subject of study. For instance, diaminoglyoxime has been used as a versatile reagent in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones (Khanmiri et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "To a solution of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a catalytic amount of the suitable catalyst.", "Add 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and stir at room temperature for a suitable time.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] } | |
Número CAS |
1207031-91-1 |
Nombre del producto |
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-10-11-16(2)21(12-15)30-24(31)19-8-3-4-9-20(19)29(25(30)32)14-22-27-23(28-33-22)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3 |
Clave InChI |
VIECIRDHSRXXEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



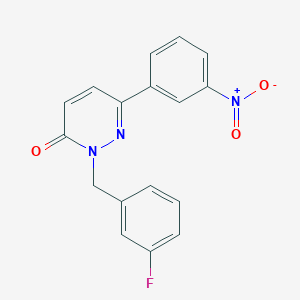
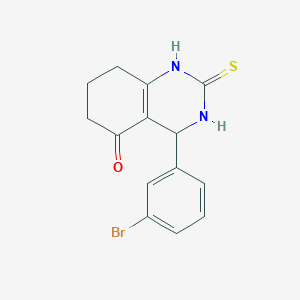
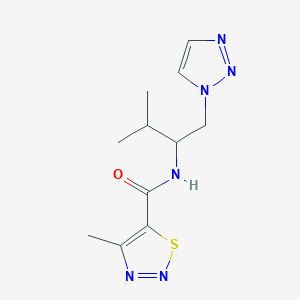
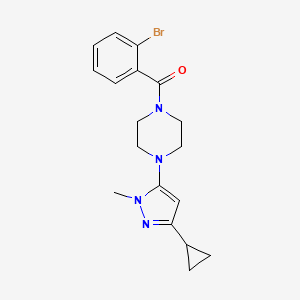

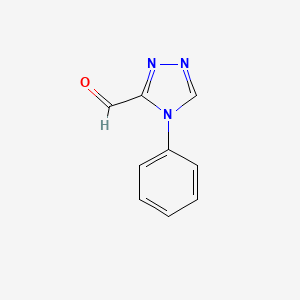

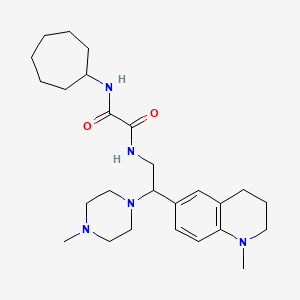
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

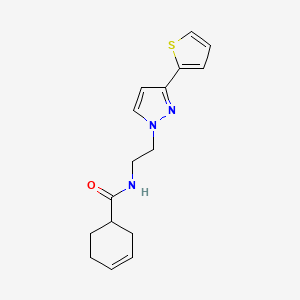

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)